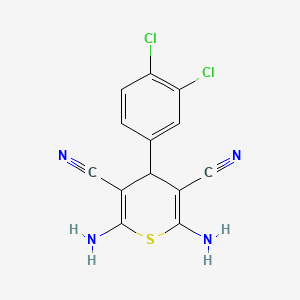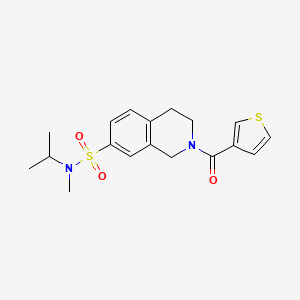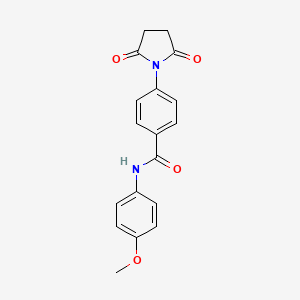![molecular formula C25H36N2O2S B5528397 1-(4-tert-butylbenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5528397.png)
1-(4-tert-butylbenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, nucleophilic substitutions, or Mannich reactions with different organometallic reagents. For instance, Jiang et al. (2005) describe the synthesis of 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides, which undergo nucleophilic 1,2-addition to give highly diastereomerically enriched adducts. This method may offer insights into the synthesis of our compound of interest, indicating the versatility of piperazine chemistry in generating complex structures (Jiang et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, Kumar et al. (2007) synthesized 1-benzhydryl-4-phenylmethane sulfonyl piperazine and confirmed its structure through X-ray crystallography, highlighting the chair conformation of the piperazine ring and the distorted tetrahedral configuration of the sulfonyl moiety (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and additions, influenced by their functional groups and the presence of electron-withdrawing or electron-donating substituents. The reactivity and chemical behavior can be attributed to the basic nature of the piperazine nitrogen atoms and the influence of substituents on the aromatic rings.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, the crystalline structure and physical form can be analyzed using single-crystal XRD, as demonstrated by Mamat et al. (2012), who reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate (Mamat et al., 2012).
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2S/c1-18-16-19(2)21(4)24(20(18)3)30(28,29)27-14-12-26(13-15-27)17-22-8-10-23(11-9-22)25(5,6)7/h8-11,16H,12-15,17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWDXEARDGQJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylbenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5528329.png)
![1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)


![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)


![3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5528379.png)
![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)
![methyl 2-{[(ethylamino)carbonyl]amino}benzoate](/img/structure/B5528406.png)
